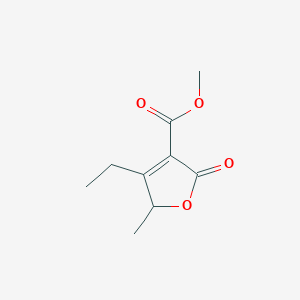
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EMDBL and has been synthesized using various methods.
Applications De Recherche Scientifique
EMDBL has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. EMDBL has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.
Mécanisme D'action
The mechanism of action of EMDBL is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. EMDBL has also been found to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of damaged or misfolded proteins.
Effets Biochimiques Et Physiologiques
EMDBL has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. EMDBL has also been found to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. Additionally, EMDBL has been found to have anti-viral effects, as it can inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EMDBL is that it can be easily synthesized using various methods. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation of EMDBL is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of EMDBL. One direction is to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential as a drug delivery system, particularly in the field of targeted cancer therapy. Additionally, further research could be done to optimize the synthesis method of EMDBL and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
EMDBL can be synthesized using various methods, including the Michael addition reaction and the aldol condensation reaction. The Michael addition reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. The aldol condensation reaction involves the condensation of two carbonyl compounds to form a beta-hydroxy carbonyl compound, which can then be dehydrated to form a double bond. Both of these methods have been used to synthesize EMDBL.
Propriétés
Numéro CAS |
142438-64-0 |
|---|---|
Nom du produit |
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone |
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
methyl 3-ethyl-2-methyl-5-oxo-2H-furan-4-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-4-6-5(2)13-9(11)7(6)8(10)12-3/h5H,4H2,1-3H3 |
Clé InChI |
YXXSFBQZVBIZDU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)OC1C)C(=O)OC |
SMILES canonique |
CCC1=C(C(=O)OC1C)C(=O)OC |
Synonymes |
4-ETHYL-3-(METHOXYCARBONYL)-5-METHYL-3,4-DIDEHYDRO-GAMMA-BUTYROLACTONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



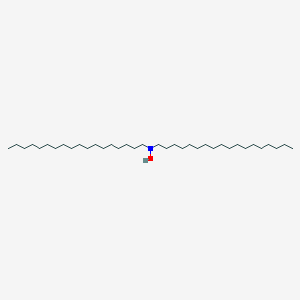
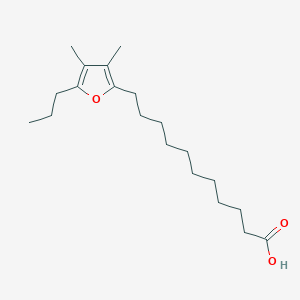
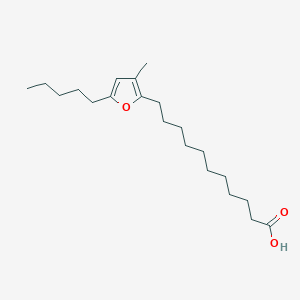
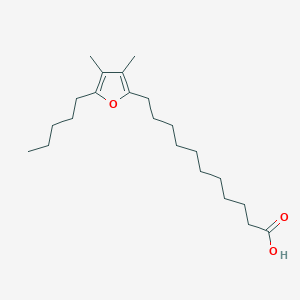
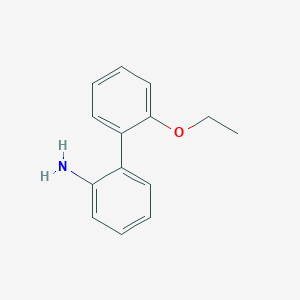
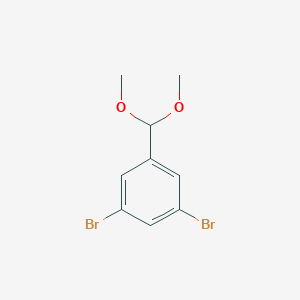
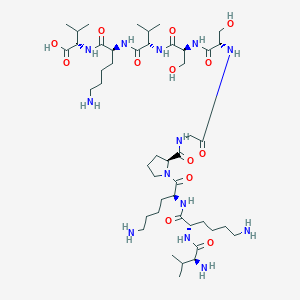
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
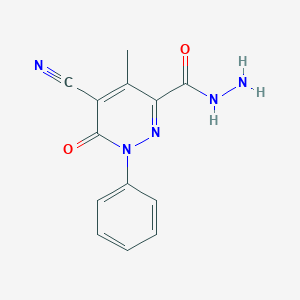
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
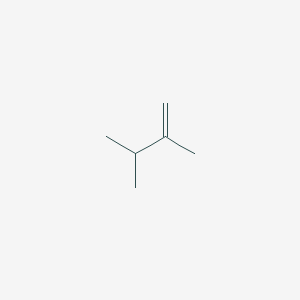
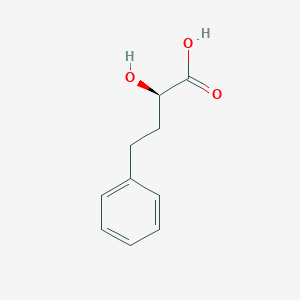
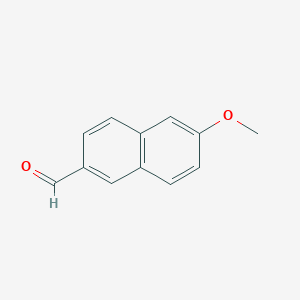
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)